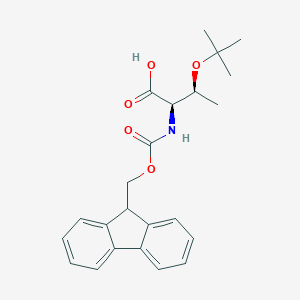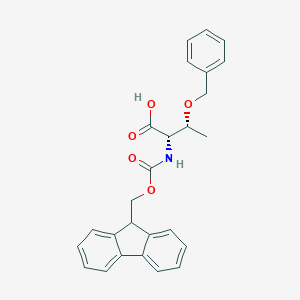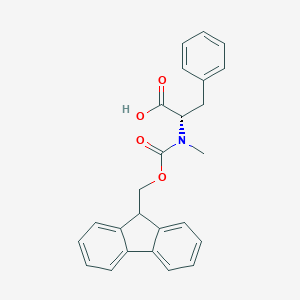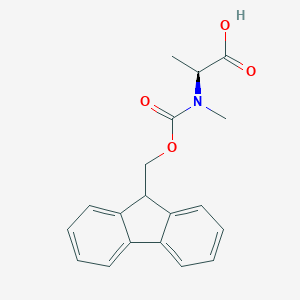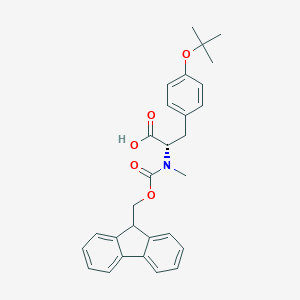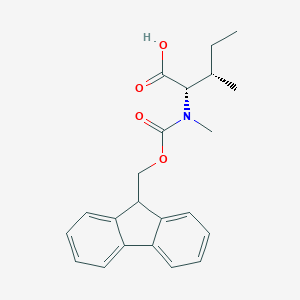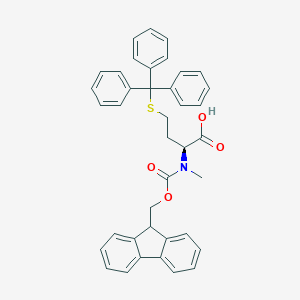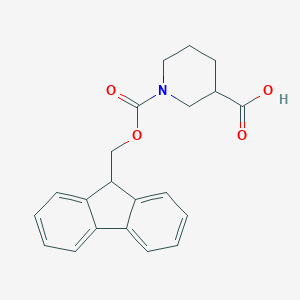
Fmoc-Phe-OSu
描述
Fmoc-Phe-OSu, also known as Fmoc N-hydroxysuccinimide ester or 9-Fluorenylmethyl N-succinimidyl carbonate, is a reagent used in organic synthesis . It is most efficient for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Synthesis Analysis
Fmoc-Phe-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc-OSu synthesized by this method has high solubility in dioxane solvent .Molecular Structure Analysis
The Fmoc-Phe-OSu molecule contains a total of 64 bond(s). There are 40 non-H bond(s), 22 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
While peptide synthesis is generally easy and reliable, the chemical nature of some amino acids as well as the many steps and chemical compounds involved can render the synthesis of some peptide sequences difficult . Longer peptide chains are susceptible to incomplete deprotection and coupling reactions .科学研究应用
1. Hydrogel Formation
- Summary of Application : Fmoc-Phe-OSu is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .
- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
- Results or Outcomes : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .
2. Peptide Self-Assembly in Nanomedicine
- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .
- Results or Outcomes : The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
3. Preparation of N - (9-fluorenylmethoxycarbonyl) Derivatives
- Summary of Application : Fmoc-Phe-OSu is used as a reagent for the selective preparation of N - (9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Dipeptide formation is lower than with the chloroformate, Fmoc-Cl . It has been employed in the synthesis of glycopeptides .
1. Hydrogel Formation
- Summary of Application : Fmoc-Phe-OSu is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .
- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
- Results or Outcomes : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .
2. Peptide Self-Assembly in Nanomedicine
- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .
- Results or Outcomes : The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
3. Preparation of N - (9-fluorenylmethoxycarbonyl) Derivatives
- Summary of Application : Fmoc-Phe-OSu is used as a reagent for the selective preparation of N - (9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Dipeptide formation is lower than with the chloroformate, Fmoc-Cl . It has been employed in the synthesis of glycopeptides .
1. Hydrogel Formation
- Summary of Application : Fmoc-Phe-OSu is used in the formation of hydrogels, which are important in biomedical applications . The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .
- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
- Results or Outcomes : The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF after transitioning to hydrogel is also reported .
2. Peptide Self-Assembly in Nanomedicine
- Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .
- Results or Outcomes : The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
3. Preparation of N - (9-fluorenylmethoxycarbonyl) Derivatives
- Summary of Application : Fmoc-Phe-OSu is used as a reagent for the selective preparation of N - (9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Dipeptide formation is lower than with the chloroformate, Fmoc-Cl . It has been employed in the synthesis of glycopeptides .
安全和危害
When handling Fmoc-Phe-OSu, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
As discrete structural derivatives of natural peptides can be synthesized, α,α-disubstituted α-amino acids (ααAAs) can offer a distinctive opportunity to modulate the morphology of supramolecular nanostructures . This could open up new avenues for the use of Fmoc-Phe-OSu in the synthesis of various biofunctional materials .
Relevant Papers During the Fmoc-protection of H–α-Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc–β-Ala–OH was formed during the reaction . The impurity Fmoc–β-Ala-OH was found in a variety of reactions in which Fmoc–OSu was applied, either in the reaction mixture or as a contamination of the crude product .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHZQQUTCVLGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473928 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe-OSu | |
CAS RN |
101214-43-1 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




